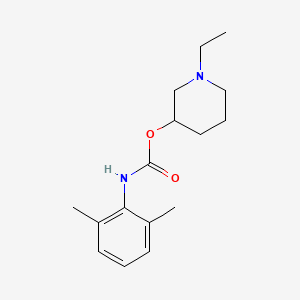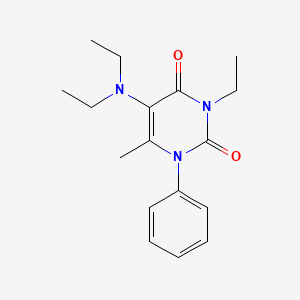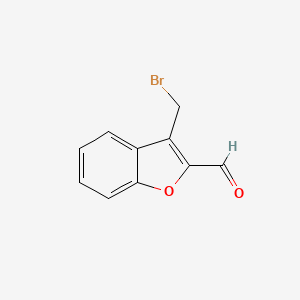
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromomethyl group at the 3-position and a formyl group at the 2-position of the benzofuran ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-benzofuran-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by formylation. For instance, starting from 1-benzofuran, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. Subsequent formylation can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 3-(bromomethyl)-1-benzofuran-2-carboxylic acid.
Reduction: Formation of 3-(bromomethyl)-1-benzofuran-2-methanol.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-benzofuran-2-carbaldehyde depends on its chemical reactivity. The bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. The formyl group can undergo nucleophilic addition reactions, forming various adducts. These reactive sites make the compound versatile in forming covalent bonds with other molecules, which is crucial in its applications in synthesis and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-1-benzofuran: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
1-Benzofuran-2-carbaldehyde: Lacks the bromomethyl group, limiting its use in substitution reactions.
3-(Chloromethyl)-1-benzofuran-2-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect reactivity and selectivity in chemical reactions.
Uniqueness
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde is unique due to the presence of both a bromomethyl and a formyl group, providing dual reactive sites that can participate in a variety of chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack.
Eigenschaften
CAS-Nummer |
38281-51-5 |
|---|---|
Molekularformel |
C10H7BrO2 |
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-4,6H,5H2 |
InChI-Schlüssel |
VUMQFAJYIFIFSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


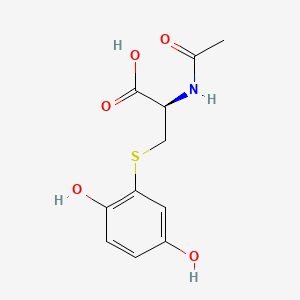
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
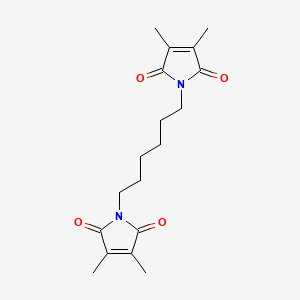
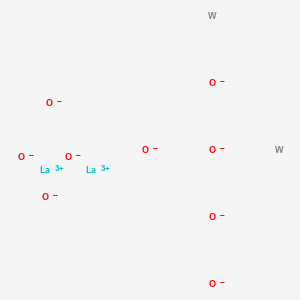

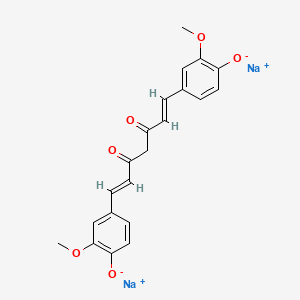

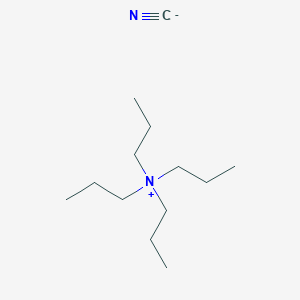

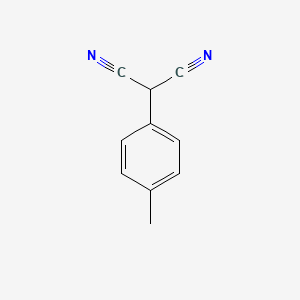
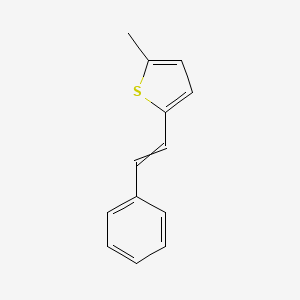
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
